chemical structure and properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol
chemical structure and properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (1-Isopropyl-1H-pyrazol-5-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into this specific pyrazole derivative. We will explore its physicochemical characteristics, spectroscopic data, a detailed synthetic protocol, and its potential as a building block in the discovery of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of clinically approved drugs.[2][3] Its unique chemical properties, including metabolic stability, make it an attractive scaffold for medicinal chemists.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the biological activity and pharmacokinetic profile of a compound.[3] (1-Isopropyl-1H-pyrazol-5-yl)methanol, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.
Chemical Structure and Physicochemical Properties
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole with an isopropyl group at the N1 position and a hydroxymethyl group at the C5 position.
2.1. 2D Chemical Structure
Caption: 2D structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
2.2. Physicochemical Data Summary
The following table summarizes the key physicochemical properties of (1-Isopropyl-1H-pyrazol-5-yl)methanol.
| Property | Value | Source |
| CAS Number | 1007488-73-4 | [6][7] |
| Molecular Formula | C₇H₁₂N₂O | [6][7] |
| Molecular Weight | 140.186 g/mol | [6] |
| Purity | Typically ≥95% | [7] |
| InChI Key | FWDPTLIWTZTAEM-UHFFFAOYSA-N | [6] |
Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol
The synthesis of (1-Isopropyl-1H-pyrazol-5-yl)methanol can be achieved through a two-step process starting from the corresponding pyrazole-5-carbaldehyde. This involves the formation of the pyrazole ring followed by the reduction of the aldehyde group.
3.1. Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for (1-Isopropyl-1H-pyrazol-5-yl)methanol.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde
The formation of the pyrazole ring can be accomplished through various methods, with the Vilsmeier-Haack reaction being a common approach for introducing the formyl group.[8][9][10] Alternatively, direct condensation of isopropylhydrazine with a suitable three-carbon building block already containing the aldehyde or a precursor is a viable route.[11][12]
-
Materials: Isopropylhydrazine, a suitable α,β-unsaturated aldehyde or ketone precursor, solvent (e.g., ethanol), and a catalyst if required.
-
Procedure:
-
Dissolve isopropylhydrazine in the chosen solvent.
-
Slowly add the α,β-unsaturated carbonyl compound to the solution.
-
The reaction may be heated to reflux to ensure completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, 1-Isopropyl-1H-pyrazole-5-carbaldehyde (CAS 100305-93-9), is purified by column chromatography or distillation.[13]
-
Step 2: Reduction of 1-Isopropyl-1H-pyrazole-5-carbaldehyde
The aldehyde functional group is then reduced to the primary alcohol.
-
Materials: 1-Isopropyl-1H-pyrazole-5-carbaldehyde, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 1-Isopropyl-1H-pyrazole-5-carbaldehyde in the alcohol solvent and cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-Isopropyl-1H-pyrazol-5-yl)methanol.
-
Further purification can be achieved by column chromatography if necessary.
-
Spectroscopic Characterization
The structure of (1-Isopropyl-1H-pyrazol-5-yl)methanol is confirmed by various spectroscopic techniques.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃ (isopropyl) | ~1.4 | Doublet | ~6-7 Hz |
| CH (isopropyl) | ~4.5-5.0 | Septet | ~6-7 Hz |
| CH₂ (methanol) | ~4.6 | Singlet | - |
| Pyrazole H3 | ~7.4 | Doublet | ~2 Hz |
| Pyrazole H4 | ~6.2 | Doublet | ~2 Hz |
| OH (methanol) | Variable | Broad Singlet | - |
Note: The exact chemical shifts can vary depending on the solvent used.[14]
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (isopropyl) | ~22 |
| CH (isopropyl) | ~50 |
| CH₂ (methanol) | ~57 |
| Pyrazole C4 | ~105 |
| Pyrazole C3 | ~138 |
| Pyrazole C5 | ~145 |
Note: The exact chemical shifts can vary depending on the solvent used.[14]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad, strong |
| C-H (alkane) | 2850-3000 | Medium to strong |
| C=C, C=N (aromatic) | 1450-1600 | Medium |
| C-O (alcohol) | 1000-1260 | Strong |
Reference spectra of similar alcohols can provide more specific band assignments.[15][16]
4.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For (1-Isopropyl-1H-pyrazol-5-yl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 140.10.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[17] (1-Isopropyl-1H-pyrazol-5-yl)methanol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).[18]
5.1. Potential Therapeutic Areas
Given the broad biological activities of pyrazole derivatives, compounds synthesized from (1-Isopropyl-1H-pyrazol-5-yl)methanol could be investigated for a range of therapeutic targets, including:
-
Oncology: As kinase inhibitors or antiproliferative agents.[5]
-
Inflammation: As inhibitors of inflammatory pathways.[17]
-
Infectious Diseases: As antibacterial or antifungal agents.[2]
5.2. Logical Pathway for Drug Development
The following diagram illustrates a logical pathway for utilizing (1-Isopropyl-1H-pyrazol-5-yl)methanol in a drug discovery program.
Caption: Drug development pathway utilizing the target molecule.
Conclusion
(1-Isopropyl-1H-pyrazol-5-yl)methanol is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an ideal starting material for the generation of diverse chemical libraries. The established importance of the pyrazole core in numerous approved drugs underscores the potential for discovering novel therapeutic agents through the exploration of derivatives of this compound. This guide provides a solid foundation for researchers to understand and utilize (1-Isopropyl-1H-pyrazol-5-yl)methanol in their drug discovery and development endeavors.
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